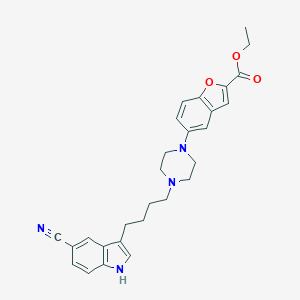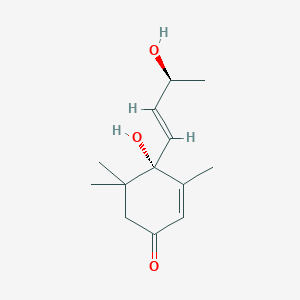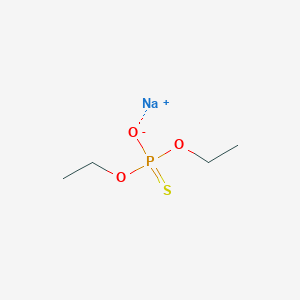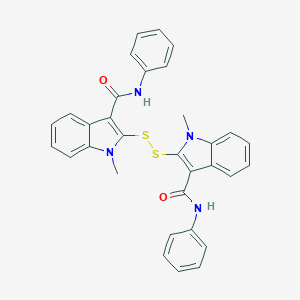
Dtb-mpica
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dtb-mpica, also known as 2,6-dithiobis(N-(1-methylpropyl)-4-chloroaniline), is a chemical compound that has been widely used in scientific research due to its unique properties. Dtb-mpica is a member of the arylamine-based electron transport materials family and has shown promising results in various applications. In
Wirkmechanismus
The mechanism of action of Dtb-mpica involves its ability to transport electrons efficiently. In OLEDs, Dtb-mpica is used as an electron transport material, where it facilitates the transfer of electrons from the cathode to the emissive layer. Additionally, Dtb-mpica has been shown to act as a hole-blocking layer by preventing the holes from reaching the emissive layer, resulting in improved device performance.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Dtb-mpica. However, studies have shown that Dtb-mpica is not toxic to cells and does not induce cell death. Additionally, Dtb-mpica has been shown to be stable under various conditions, making it an ideal choice for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dtb-mpica in lab experiments is its excellent electron transport properties, which make it an ideal choice for use in OLEDs. Additionally, Dtb-mpica is stable under various conditions, making it easy to handle and store. However, one of the limitations of using Dtb-mpica is its high cost, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Dtb-mpica in scientific research. One potential application is in the development of high-performance OLEDs. Additionally, Dtb-mpica can be used as a hole-blocking layer in perovskite solar cells, which can improve their efficiency. Furthermore, Dtb-mpica can be used in the development of biosensors and other electronic devices.
Conclusion
In conclusion, Dtb-mpica is a promising chemical compound that has shown excellent electron transport properties. Its use in scientific research has resulted in improved device performance in OLEDs and other electronic devices. Although there is limited research on its biochemical and physiological effects, Dtb-mpica has been shown to be stable and safe for use in scientific research. With its potential applications in various fields, Dtb-mpica is a compound worth exploring further.
Synthesemethoden
The synthesis of Dtb-mpica involves a multi-step process that includes the reaction of 4-chloroaniline with thionyl chloride to form 4-chloroanilinium chloride. The next step involves the reaction of 4-chloroanilinium chloride with 1-methylpropylamine to form N-(1-methylpropyl)-4-chloroaniline. Finally, the reaction of N-(1-methylpropyl)-4-chloroaniline with sulfur powder leads to the formation of Dtb-mpica.
Wissenschaftliche Forschungsanwendungen
Dtb-mpica has been extensively used in scientific research as an electron transport material in organic light-emitting diodes (OLEDs). OLEDs are a type of light-emitting diode that uses organic compounds as the emissive layer. Dtb-mpica has shown excellent electron transport properties, making it an ideal choice for use in OLEDs. Additionally, Dtb-mpica has been used as a hole-blocking layer in OLEDs, which has resulted in improved device performance.
Eigenschaften
CAS-Nummer |
156135-84-1 |
|---|---|
Produktname |
Dtb-mpica |
Molekularformel |
C32H26N4O2S2 |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1-methyl-2-[[1-methyl-3-(phenylcarbamoyl)indol-2-yl]disulfanyl]-N-phenylindole-3-carboxamide |
InChI |
InChI=1S/C32H26N4O2S2/c1-35-25-19-11-9-17-23(25)27(29(37)33-21-13-5-3-6-14-21)31(35)39-40-32-28(24-18-10-12-20-26(24)36(32)2)30(38)34-22-15-7-4-8-16-22/h3-20H,1-2H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
PRTBWEHHMHBKER-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1SSC3=C(C4=CC=CC=C4N3C)C(=O)NC5=CC=CC=C5)C(=O)NC6=CC=CC=C6 |
Synonyme |
2,2-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) DTB-MPICA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



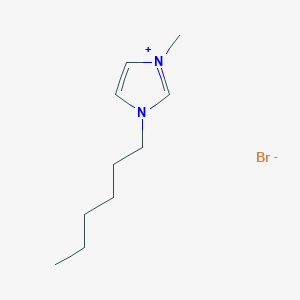
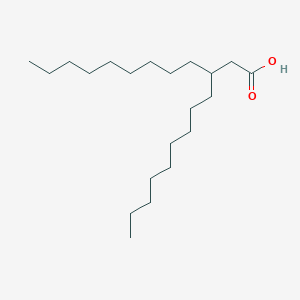
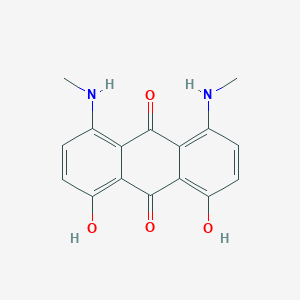
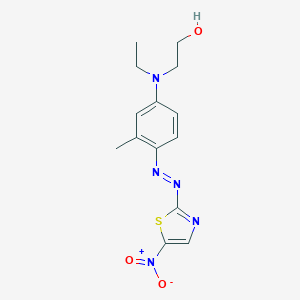
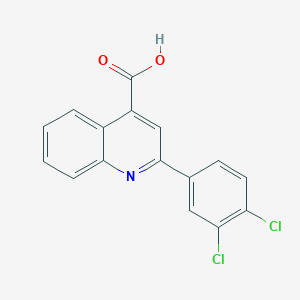
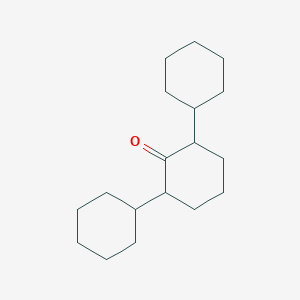
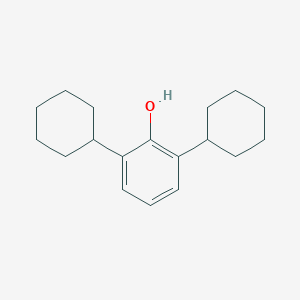
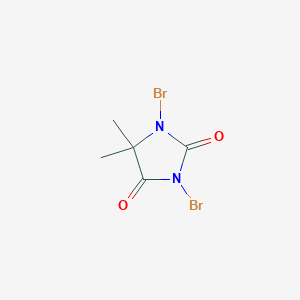
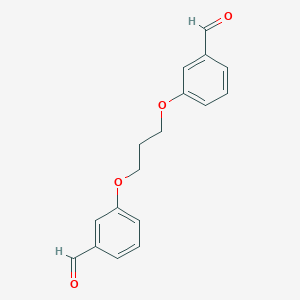
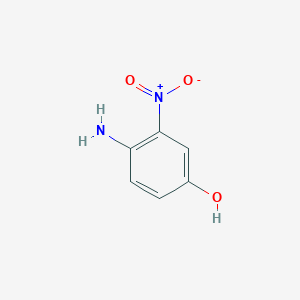
![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)
